Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(10(12,13)14)4-8(11)15-7/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIZPQILOAARDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-(trifluoromethyl)pyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The ethyl bromoacetate undergoes nucleophilic substitution with 6-chloro-4-(trifluoromethyl)pyridine, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate can be compared with other similar compounds, such as:
Ethyl [6-chloro-4-(methyl)pyridin-2-YL]acetate: This compound has a methyl group instead of a trifluoromethyl group, which can affect its chemical properties and reactivity.
Ethyl [6-chloro-4-(fluoro)pyridin-2-YL]acetate: The presence of a fluoro group instead of a trifluoromethyl group can lead to differences in biological activity and applications.
Ethyl [6-chloro-4-(bromo)pyridin-2-YL]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Biological Activity
Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate is a pyridine derivative notable for its unique structural features, which include a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and trifluoromethyl groups can significantly influence its reactivity and binding affinity, modulating various biochemical pathways.
- Enzyme Interactions : The compound has been shown to affect enzyme kinetics, potentially acting as an inhibitor or modulator in metabolic pathways.
- Receptor Binding : Its structural properties may allow it to bind to certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest it may be effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties . In vitro studies have demonstrated its capability to inhibit cancer cell proliferation, particularly in specific cancer types. For instance, it has shown promise in models of breast and lung cancer, although further research is needed to fully elucidate its efficacy and mechanism.
Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the molecular structure significantly impact biological activity. This compound's unique combination of functional groups contributes to its distinct biological profile compared to other pyridine derivatives .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating moderate antimicrobial activity. -
Case Study 2: Cancer Cell Proliferation
A study evaluating the compound's effect on human cancer cell lines reported a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours of treatment, suggesting significant antitumor potential .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl [6-chloro-4-(methyl)pyridin-2-YL]acetate | Chloro + Methyl | Moderate antimicrobial activity |
| Ethyl [6-chloro-4-(fluoro)pyridin-2-YL]acetate | Chloro + Fluoro | Lower antitumor efficacy |
| Ethyl [6-chloro-4-(bromo)pyridin-2-YL]acetate | Chloro + Bromo | High enzyme inhibition |
Q & A
Q. What are the common synthetic routes for Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate?
Synthesis typically involves multi-step processes, including nucleophilic substitution and condensation reactions. For example:
- Knoevenagel condensation : Reacting pyridine derivatives with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide) to form the ester backbone .
- Halogenation : Introducing chlorine at the 6-position of the pyridine ring via electrophilic substitution, often using chlorinating agents like POCl₃ or Cl₂ gas .
- Trifluoromethylation : Incorporating the CF₃ group via palladium-catalyzed cross-coupling or direct fluorination . Optimization focuses on yield (>70%) and purity (HPLC >95%) through controlled temperature (60–100°C) and solvent selection (e.g., DMF, THF) .
Q. Which spectroscopic techniques are used for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ ~2.5–3.0 ppm for ethyl ester protons, δ ~150–160 ppm for pyridine carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 233.19 g/mol for the parent compound) and fragmentation patterns .
- IR Spectroscopy : Identifies ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What are the key functional groups influencing reactivity?
- Trifluoromethyl (CF₃) : Enhances lipophilicity (logP ~2.5) and electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
- Chloro substituent : Directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ethyl ester : Acts as a protecting group, hydrolyzable to carboxylic acids under acidic/basic conditions .
Advanced Research Questions
Q. How can contradictions in reaction outcomes during synthesis optimization be resolved?
- Design of Experiments (DoE) : Statistically screen variables (e.g., temperature, catalyst loading) to identify critical factors affecting yield .
- Computational Modeling : DFT calculations predict transition states and regioselectivity in CF₃-substituted pyridines .
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
Q. What is the impact of trifluoromethyl and chloro substituents on biological activity?
- SAR Studies : The CF₃ group increases membrane permeability (e.g., PAMPA assay logPe > −5.0) and metabolic stability (t₁/₂ > 2 hrs in microsomes) .
- Chloro at 6-position : Enhances binding affinity to enzymes (e.g., IC₅₀ < 1 µM for kinase inhibitors) by filling hydrophobic pockets . Table 1 : Comparative Bioactivity of Analogues
| Compound | Substituents | IC₅₀ (µM) | logP |
|---|---|---|---|
| Target compound | 6-Cl, 4-CF₃ | 0.8 | 2.5 |
| 4-CF₃, 6-H (analogue) | 6-H | 5.2 | 2.1 |
| 6-Cl, 4-CH₃ (analogue) | 4-CH₃ | 3.7 | 1.8 |
| Data from enzymatic assays and logP measurements . |
Q. What are the proposed interaction mechanisms with biological targets?
- Enzyme Inhibition : The pyridine ring coordinates with metal ions (e.g., Mg²⁺ in ATP-binding sites), while the CF₃ group stabilizes hydrophobic interactions .
- DNA Intercalation : Planar pyridine derivatives intercalate via π-π stacking, with chloro substituents enhancing binding entropy (ΔS > 0) .
- Membrane Permeation : CF₃ increases logP, enabling passive diffusion (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
Methodological Considerations
Q. How to assess solubility and stability under experimental conditions?
- Solubility : Measure in PBS (pH 7.4) and organic solvents (e.g., DMSO) via nephelometry. CF₃-containing compounds typically show poor aqueous solubility (<50 µg/mL) but high DMSO solubility (>10 mg/mL) .
- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Ester hydrolysis is a major degradation pathway (t₉₀ ~7 days at pH 7.4) .
Q. How does the compound’s reactivity compare to other pyridine derivatives?
- Electrophilic Substitution : Chloro and CF₃ groups deactivate the pyridine ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄ for nitration) compared to unsubstituted pyridines .
- Nucleophilic Attack : Ethyl ester undergoes hydrolysis 10× faster than methyl esters due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
